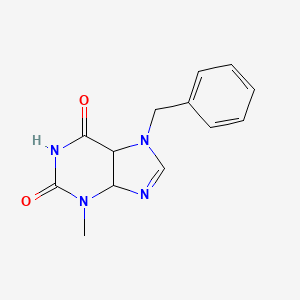
7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione typically involves the reaction of theophylline with benzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide in dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like benzyl chloride for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various benzylated or halogenated purine derivatives.
Applications De Recherche Scientifique
7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways involving purine derivatives.
Industry: It may be utilized in the production of specialized chemicals or as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. For instance, purine derivatives are known to act as inhibitors of phosphodiesterase enzymes, which play a role in regulating cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various physiological processes .
Comparaison Avec Des Composés Similaires
Theophylline: A naturally occurring purine derivative with bronchodilator properties.
Caffeine: Another purine derivative known for its stimulant effects on the central nervous system.
Xanthine: The parent compound of many biologically active purine derivatives.
Comparison: 7-Benzyl-3-methyl-4,5-dihydropurine-2,6-dione is unique due to its specific benzyl and methyl substitutions, which confer distinct chemical and biological properties. Unlike theophylline and caffeine, which are well-studied and widely used, this compound offers potential for novel applications and further research .
Propriétés
Formule moléculaire |
C13H14N4O2 |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
7-benzyl-3-methyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C13H14N4O2/c1-16-11-10(12(18)15-13(16)19)17(8-14-11)7-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3,(H,15,18,19) |
Clé InChI |
XZOYRQFAPGXCIK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


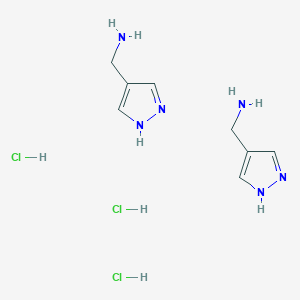
![4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl-](/img/structure/B15133739.png)
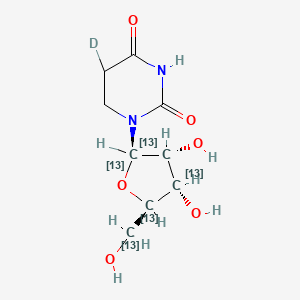
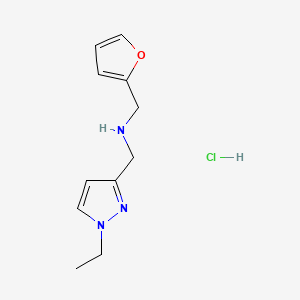
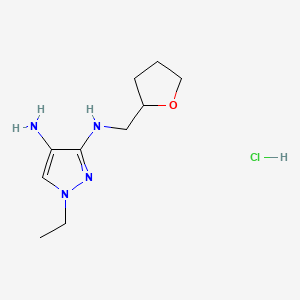
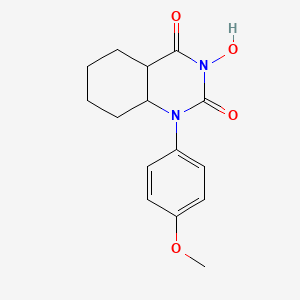

![(2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate](/img/structure/B15133776.png)
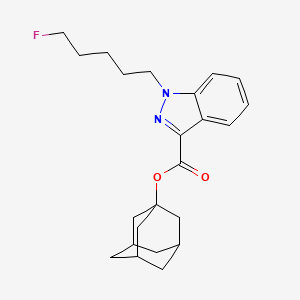
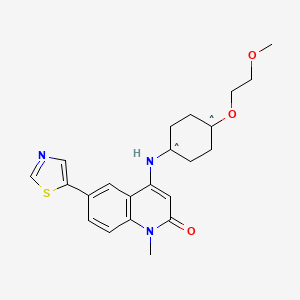
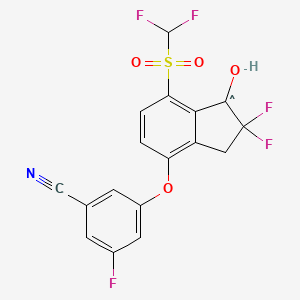

![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B15133805.png)

